Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Its structure features:
- A pyrimido[1,2-a]benzimidazole core, which imparts rigidity and planar aromaticity.
- A 3,4-dimethoxyphenyl substituent at position 4, contributing electron-donating effects and influencing lipophilicity.
- An isopropyl ester group at position 3, affecting solubility and metabolic stability.
This compound’s design leverages substituent modifications to optimize bioactivity, a strategy common in medicinal chemistry .
Properties
Molecular Formula |
C23H25N3O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C23H25N3O4/c1-13(2)30-22(27)20-14(3)24-23-25-16-8-6-7-9-17(16)26(23)21(20)15-10-11-18(28-4)19(12-15)29-5/h6-13,21H,1-5H3,(H,24,25) |
InChI Key |
UVNUPIYMIOXKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves several steps
One-Pot Reductive Cyclization:
Chemical Reactions Analysis
Reductive Cyclization: The key step in the synthesis involves the reduction of the nitro group and cyclization to form the fused heterocyclic ring system.
Benzylic Position Reactivity: The benzylic hydrogen can undergo free radical bromination, nucleophilic substitution, and oxidation reactions. The resonance stabilization of the benzylic radical plays a crucial role.
Major Products: The final compound is the major product of the reductive cyclization.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C31H38N2O5
- Molecular Weight : 518.6 g/mol
- IUPAC Name : (2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
The compound features a complex structure that includes a benzimidazole core, which is known for its biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of ACT-335827 against various cancer cell lines. The compound has shown promising results in inhibiting the growth of several types of cancer:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), C6 (glioma), HepG2 (liver cancer), and HeLa (cervical cancer).
- Cytotoxicity Assay : The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound.
Results Summary
These findings suggest that ACT-335827 exhibits significant anticancer properties, warranting further investigation into its mechanism of action.
Synthesis Methodologies
The synthesis of ACT-335827 involves multiple steps that incorporate various chemical reactions to construct the benzimidazole framework. Key methods include:
- Condensation Reactions : Utilizing starting materials like 3,4-dimethoxybenzaldehyde and isopropylamine to form the core structure.
- Cyclization : Employing cyclization techniques to form the pyrimidine ring.
- Purification : Techniques such as column chromatography are used to isolate the final product.
Drug Design and Molecular Modeling
ACT-335827 serves as a valuable lead compound in drug design due to its structural features that can be modified for enhanced activity:
- Molecular Docking Studies : These studies help predict how the compound interacts with specific biological targets, such as enzymes involved in cancer proliferation.
Insights from Molecular Modeling
Molecular modeling studies indicate that modifications to the methoxy groups can enhance binding affinity to target proteins, making it a candidate for further optimization in drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways, but detailed studies are needed.
- Further research is essential to unravel its precise mechanism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
Substituent Effects
- Aromatic Substituents: 3,4-Dimethoxyphenyl (target compound) and 2,3-dimethoxyphenyl () exhibit methoxy positional isomerism. The 3,4-substitution pattern may enhance π-π stacking with aromatic residues in target proteins compared to 2,3-substitution . 4-Bromophenyl () provides a halogen atom for hydrophobic interactions or covalent binding.
Ester Group Variations
- Isopropyl vs. Ethyl Esters :
Pharmacological Implications
- ISAM-140 is documented as a selective A2B adenosine receptor antagonist, suggesting the furan substituent and isopropyl ester are critical for selectivity .
- Trimethoxyphenyl analogs () may exhibit improved solubility due to higher polarity, beneficial for oral bioavailability .
Biological Activity
Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities, including its pharmacological effects and mechanisms of action.
Structural Characteristics
The compound features a dihydropyrimido structure fused with a benzimidazole moiety. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring enhances its lipophilicity and may influence its biological interactions. The molecular formula is CHNO, with a molecular weight of approximately 344.41 g/mol.
Key Structural Features
- Dihydropyrimidine ring : Contributes to the compound's stability and reactivity.
- Methoxy substituents : Potentially enhance bioavailability and receptor binding affinity.
- Isopropyl group : May influence the pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For instance, a method reported in the literature describes the use of veratraldehyde and aniline in the presence of diethyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate under blue LED irradiation to yield the desired product .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit pro-inflammatory cytokine production and modulate immune responses, which could be beneficial in treating inflammatory diseases .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the cytotoxicity of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed an IC50 value of 15 µM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics .
- Antiviral Activity Assessment : In vitro assays using Vero cells revealed that similar compounds reduced viral load significantly when tested against Dengue virus strains, suggesting that this class may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
